

A Comparative Analysis of Kinase Selectivity: PF-06737007 versus Entrectinib

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Compound of Interest

Compound Name: PF-06737007

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This guide provides an objective comparison of the kinase selectivity profiles of two prominent kinase inhibitors: **PF-06737007** and Entrectinib. The information presented herein is supported by available preclinical data to assist researchers in evaluating these compounds for their specific research applications.

Introduction

PF-06737007 is recognized as a potent pan-Trk inhibitor, targeting the family of tropomyosin receptor kinases. Entrectinib is a clinically approved, multi-targeted kinase inhibitor effective against tumors with NTRK, ROS1, or ALK gene fusions. Understanding the distinct selectivity profiles of these inhibitors is crucial for predicting their efficacy and potential off-target effects in both preclinical and clinical settings.

Kinase Selectivity Profiles

The kinase selectivity of a small molecule inhibitor is a critical determinant of its therapeutic window and potential for toxicity. The following tables summarize the known kinase inhibition data for **PF-06737007** and Entrectinib.

PF-06737007: A Highly Selective Pan-Trk Inhibitor

PF-06737007 demonstrates potent inhibition of TrkA, TrkB, and TrkC in cell-based assays.^{[1][2]} Notably, it is reported to have superb selectivity for the Trk kinase family. At a concentration of 1

μM , **PF-06737007** inhibits TrkA by over 95% while not inhibiting any other tested kinases by more than 40%.^[1] A detailed public off-target kinase panel for **PF-06737007** is not currently available.

Target	IC50 (nM) (Cell-based assay)
TrkA	7.7 ^[1] ^[2]
TrkB	15 ^[1] ^[2]
TrkC	3.9 ^[1] ^[2]

Caption: Table 1. On-target cellular potency of PF-06737007 against Trk kinases.

Entrectinib: A Multi-Targeted Kinase Inhibitor

Entrectinib is a potent inhibitor of Trk kinases, ROS1, and ALK.^[3] Its multi-targeted nature provides a broader spectrum of activity against various oncogenic drivers. However, this also results in a wider range of off-target interactions compared to highly selective inhibitors.

Primary Targets	IC50 (nM)
TrkA	1
TrkB	3
TrkC	5
ROS1	7
ALK	12

Caption: Table 2. Potency of Entrectinib against its primary kinase targets.

Off-Target Kinases	IC50 (nM)
JAK2	40
ACK1	70
IGF1R	122
FAK	140
FLT3	164
BRK	195
IR	209
AUR2	215
JAK3	349

Caption: Table 3. Select off-target kinase inhibition by Entrectinib.

Experimental Protocols

The following are generalized protocols representative of the methodologies used to determine the kinase selectivity of inhibitors like **PF-06737007** and Entrectinib.

Biochemical Kinase Assays (ATP-Competition)

Biochemical assays are utilized to determine the direct inhibitory activity of a compound on a purified kinase. The ATP-competitive nature of an inhibitor is often assessed using this method.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

General Procedure:

- **Reagent Preparation:** A reaction buffer is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), and a reducing agent (e.g., DTT). Kinase, substrate (a peptide or protein), and ATP are prepared in this buffer. The test compound is serially diluted.

- **Reaction Initiation:** The kinase, substrate, and test compound are pre-incubated. The reaction is initiated by the addition of ATP. For ATP-competition assays, the concentration of ATP is typically kept near its Michaelis-Menten constant (K_m) for the specific kinase.
- **Incubation:** The reaction is allowed to proceed for a set time at a controlled temperature, within the linear range of product formation.
- **Detection:** The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
 - **Radiometric Assays:** Using ^{32}P or ^{33}P -labeled ATP and measuring the incorporation of the radiolabel into the substrate.
 - **Fluorescence/Luminescence-Based Assays:** Employing modified substrates or antibodies to detect phosphorylation, leading to a change in fluorescence or luminescence.
- **Data Analysis:** The percentage of kinase activity is calculated relative to a vehicle control (e.g., DMSO). IC_{50} values are determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Kinase Inhibition Assays

Cell-based assays measure the ability of a compound to inhibit a kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.

Objective: To determine the IC_{50} of a compound for a specific kinase in a cellular system.

General Procedure:

- **Cell Culture:** A cell line that endogenously expresses the target kinase or has been engineered to overexpress it is cultured to a suitable confluency.
- **Compound Treatment:** The cells are treated with serial dilutions of the test compound for a defined period.
- **Cell Lysis:** After treatment, the cells are washed and then lysed to release the cellular proteins.

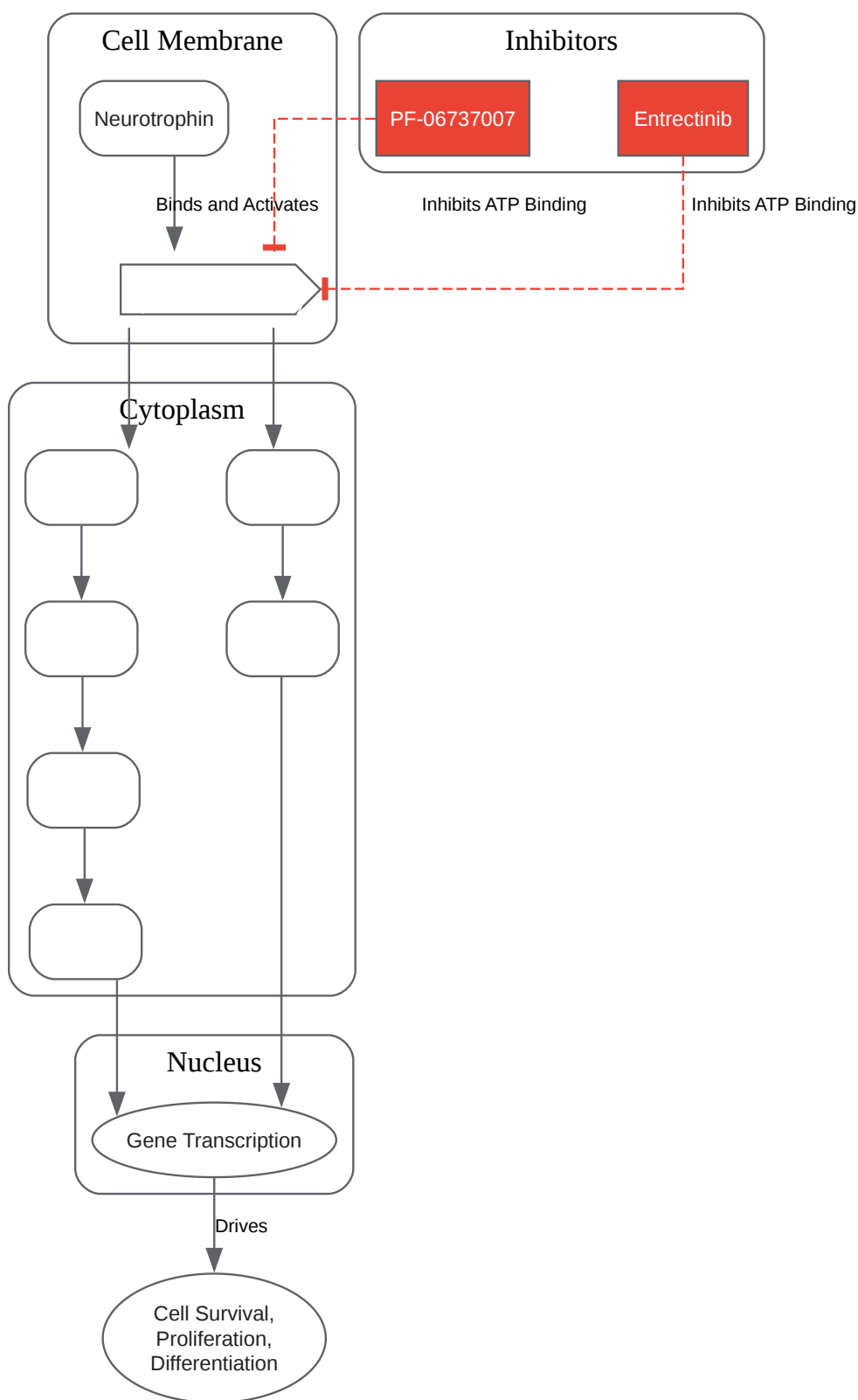
- Target Engagement/Downstream Signaling Analysis: The inhibitory effect of the compound is assessed by:
 - Western Blotting: Analyzing the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates using phospho-specific antibodies.
 - ELISA or other Immunoassays: Quantifying the levels of phosphorylated target or substrate.
- Data Analysis: The levels of phosphorylation are quantified and normalized to a loading control (e.g., total protein or a housekeeping gene). IC50 values are calculated from the dose-response curve.

Signaling Pathway and Mechanism of Action

Both **PF-06737007** and Entrectinib function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of their target kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Trk Signaling Pathway Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins. Upon activation, they dimerize and autophosphorylate, leading to the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation. Both **PF-06737007** and Entrectinib block these downstream signaling events by inhibiting Trk autophosphorylation.

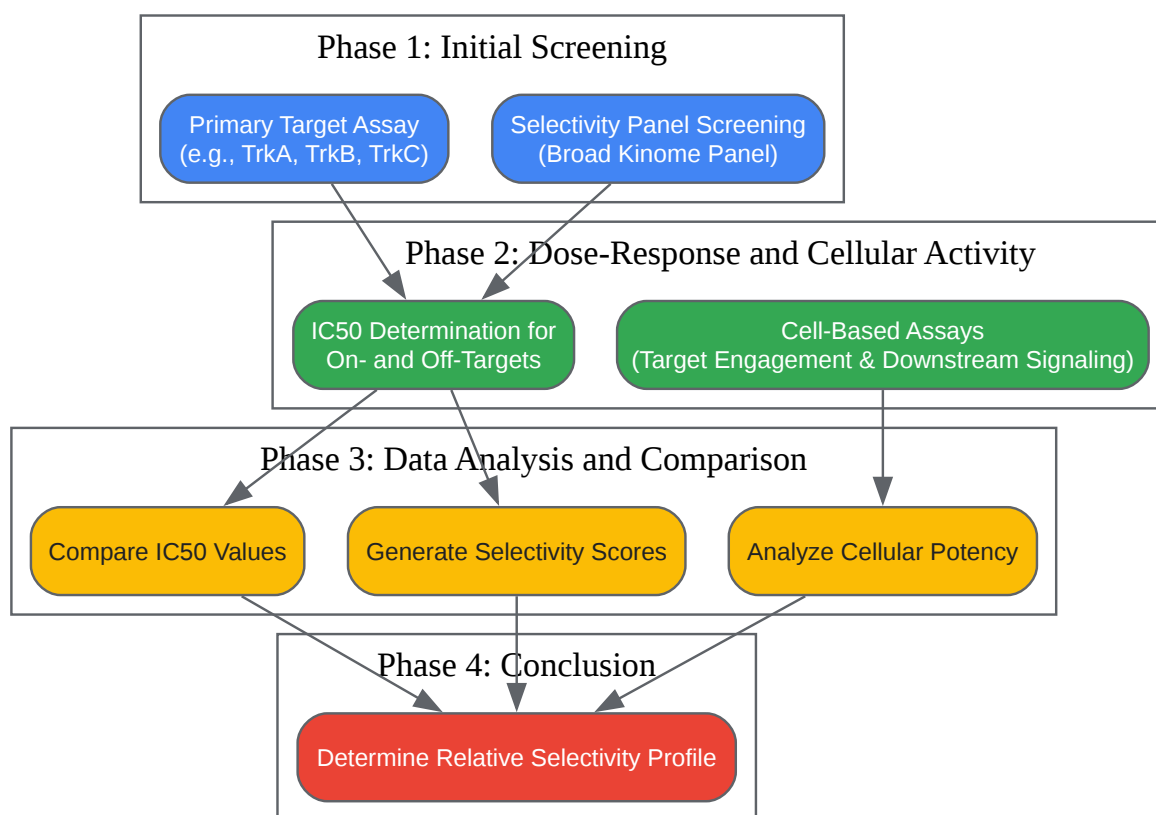


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Caption: Trk signaling pathway and points of inhibition by **PF-06737007** and Entrectinib.

Experimental Workflow for Kinase Inhibitor Comparison

The following diagram outlines a typical workflow for comparing the selectivity of kinase inhibitors.



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Caption: A generalized workflow for comparing kinase inhibitor selectivity.

Summary

PF-06737007 and Entrectinib represent two distinct approaches to targeting Trk kinases. **PF-06737007** is a highly selective pan-Trk inhibitor, suggesting a potentially favorable therapeutic window with fewer off-target effects. In contrast, Entrectinib is a multi-targeted inhibitor with potent activity against Trk, ROS1, and ALK. This broader activity profile makes it a versatile agent for cancers driven by any of these kinases, though it may be associated with a different side-effect profile due to its engagement with a larger number of kinases. The choice between

a highly selective versus a multi-targeted inhibitor will ultimately depend on the specific therapeutic context and the genetic makeup of the tumor.

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